molecular formula C9H13NO2 B1390164 [3-(2-Aminoethoxy)phenyl]methanol CAS No. 744161-92-0

[3-(2-Aminoethoxy)phenyl]methanol

Cat. No.: B1390164
CAS No.: 744161-92-0
M. Wt: 167.2 g/mol
InChI Key: IQKCDTVFCXUQLM-UHFFFAOYSA-N
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Description

[3-(2-Aminoethoxy)phenyl]methanol: is a versatile chemical compound with the molecular formula C9H13NO2 and a molecular weight of 167.2 g/mol . This compound features both an amino group and a hydroxyl group, making it a valuable molecule in various fields of scientific research, including medicinal chemistry, material science, and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(2-Aminoethoxy)phenyl]methanol typically involves the reaction of 3-hydroxybenzaldehyde with 2-aminoethanol under controlled conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [3-(2-Aminoethoxy)phenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include and .

    Reduction: The compound can be reduced to form various derivatives, such as or , using reducing agents like or .

    Substitution: The amino and hydroxyl groups in this compound can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed:

    Oxidation: Aldehydes, ketones

    Reduction: Amines, alcohols

    Substitution: Substituted derivatives with various functional groups

Scientific Research Applications

Chemistry: In chemistry, [3-(2-Aminoethoxy)phenyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology: In biological research, the compound’s amino and hydroxyl groups enable it to interact with various biological targets. It is often used in studies involving enzyme inhibition, receptor binding, and protein interactions.

Medicine: In medicinal chemistry, this compound serves as a scaffold for the development of potential therapeutic agents. Its structure allows for modifications that can enhance biological activity and selectivity.

Industry: In the industrial sector, the compound is utilized in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for applications in polymer synthesis, coatings, and adhesives.

Mechanism of Action

The mechanism of action of [3-(2-Aminoethoxy)phenyl]methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds and electrostatic interactions with target proteins, while the hydroxyl group can participate in hydrogen bonding and nucleophilic reactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

  • [3-(2-Hydroxyethoxy)phenyl]methanol
  • [3-(2-Aminoethoxy)phenyl]ethanol
  • [3-(2-Aminoethoxy)phenyl]acetaldehyde

Comparison: Compared to similar compounds, [3-(2-Aminoethoxy)phenyl]methanol is unique due to the presence of both an amino group and a hydroxyl group on the same aromatic ring. This dual functionality allows for a broader range of chemical reactions and interactions, making it a more versatile compound in scientific research.

Properties

IUPAC Name

[3-(2-aminoethoxy)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c10-4-5-12-9-3-1-2-8(6-9)7-11/h1-3,6,11H,4-5,7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQKCDTVFCXUQLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCCN)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70666753
Record name [3-(2-Aminoethoxy)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70666753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

744161-92-0
Record name [3-(2-Aminoethoxy)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70666753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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